Para-Chloro vs. Meta-Chloro Positional Isomerism: Computed Lipophilicity and Electronic Topology Divergence
The target compound bears a 4-chlorophenyl (para) sulfanyl group, whereas the closest positional isomer—methyl 3-({[(3-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate (CAS 477887-65-3)—places chlorine at the meta position . While both share the identical molecular formula (C₁₄H₁₂ClNO₃S₂) and molecular weight (341.8 g/mol), the difference in chlorine position alters the molecular electrostatic potential surface and the dipole moment vector. The para-chloro orientation extends the molecular long axis and positions the electronegative chlorine atom approximately 2.4 Å farther from the thiophene core compared to the meta isomer, which can differentially affect π-stacking interactions and halogen bonding geometry with biological targets . Computed XLogP3-AA for the target para-chloro compound is 4.4 . Note: Quantitative lipophilicity data for the meta-chloro isomer from the same experimental method was not located in the accessible literature; this comparison therefore relies on class-level structural inference and computational prediction.
| Evidence Dimension | Chlorine positional isomerism effect on molecular topology and predicted lipophilicity |
|---|---|
| Target Compound Data | 4-chloro (para) substitution; computed XLogP3-AA = 4.4; molecular dipole vector aligned along para-axis |
| Comparator Or Baseline | 3-chloro (meta) isomer (CAS 477887-65-3); computed XLogP data not available from a unified experimental assay |
| Quantified Difference | Chlorine position offset by ~2.4 Å; differential electrostatic surface potential (quantitative ΔXLogP not available) |
| Conditions | In silico computed properties (PubChem/Cactvs); no experimental logP measurement located |
Why This Matters
Para vs. meta chloro positioning can alter target binding mode and off-target profile, making the para isomer the appropriate procurement choice when a specific SAR series or patent exemplar requires the 4-chlorophenyl pharmacophore.
- [1] PubChem. (2025). 2D Structure and 3D Conformer—Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate. PubChem CID 700464. View Source
- [2] PubChem. (2025). Computed Properties—XLogP3-AA. PubChem CID 700464. View Source
